4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid
Description
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Properties
IUPAC Name |
4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c11-7-8-3-5-12(6-4-8)9(13)1-2-10(14)15/h8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIOYSNPMITUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in various biochemical reactions.
Mode of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of two organic groups, one being an electrophile and the other a nucleophile, in the presence of a palladium catalyst.
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biological Activity
4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.
The synthesis of 4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid typically involves the reaction of piperidine derivatives with appropriate acylating agents. The structure is characterized by a piperidine ring substituted with a cyano group and a ketone functional group, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid | MCF-7 (Breast) | 10.2 | |
| 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid | HepG2 (Liver) | 9.5 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as the EGFR pathway.
The mechanism by which 4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid exerts its effects may involve the modulation of apoptosis-related proteins. For example, compounds in this class have been shown to downregulate Bcl-2 expression, leading to increased apoptosis in cancer cells .
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on a series of piperidine derivatives demonstrated that 4-(4-cyanopiperidin-1-yl)-4-oxobutanoic acid significantly inhibited the proliferation of MCF-7 and HepG2 cells. The long-term stability and sustained cytotoxicity suggest potential for development as an anticancer agent .
Case Study 2: Pharmacokinetic Profile
Research on pharmacokinetics indicates that compounds with similar structures exhibit favorable absorption and distribution characteristics. For instance, the compound is predicted to cross the blood-brain barrier effectively, which may enhance its therapeutic applications in neuro-oncology .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their efficacy in treating neurodegenerative diseases and certain types of cancers.
Enzyme Inhibition
Research indicates that 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid can act as an inhibitor for several enzymes, including proteases. This property is particularly valuable in the development of antiviral drugs, where inhibiting viral proteases can prevent the replication of viruses like HIV and HCV (Hepatitis C Virus) .
Case Study 1: Protease Inhibition
In a study focusing on HIV-1 integrase inhibitors, derivatives of 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid were synthesized and evaluated for their inhibitory effects. The results demonstrated significant inhibition of the integrase enzyme, suggesting potential use in antiretroviral therapy .
Case Study 2: Neuroprotective Agents
Another study explored the neuroprotective effects of compounds derived from 4-(4-Cyanopiperidin-1-yl)-4-oxobutanoic acid. These compounds were tested against neuronal cell death induced by oxidative stress, showing promising results in preserving cell viability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
